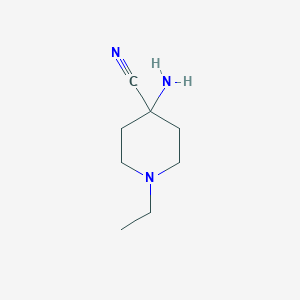![molecular formula C18H21F3N4O3 B2868733 2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2202083-70-1](/img/structure/B2868733.png)
2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The compound also contains a piperidine ring, which is a common structural element in many pharmaceuticals and natural products.
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including alkylation, acylation, and various types of cycloaddition reactions . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
This compound belongs to the class of 1H-pyrazolo[3,4-b]pyridines , which are known for their close resemblance to purine bases like adenine and guanine . Due to this structural similarity, they are often explored for their potential in drug design, particularly as analogs for nucleoside drugs or as scaffolds for developing new pharmacophores. The trifluoromethyl group may enhance the compound’s metabolic stability, making it a valuable candidate for medicinal chemistry research.
Organic Synthesis: Building Blocks for Heterocyclic Compounds
The presence of a pyrazole and a pyridine ring in this compound makes it a versatile building block for synthesizing a wide range of heterocyclic compounds . Its reactivity can be exploited in various organic transformations, such as Suzuki and Stille cross-coupling reactions, to create complex molecules with potential biological activity.
Biochemistry: Enzyme Inhibition Studies
Compounds with a 1H-pyrazolo[3,4-b]pyridine moiety have been studied for their ability to inhibit certain enzymes . This compound could be used to investigate its inhibitory effects on enzymes that are relevant to diseases, providing insights into therapeutic targets and the development of new inhibitors.
Material Science: Fluorinated Compounds for Electronic Applications
The trifluoromethyl group is of particular interest in material science due to its electronegative properties, which can influence the electronic characteristics of materials . This compound could be researched for its potential use in electronic applications, such as organic light-emitting diodes (OLEDs) or field-effect transistors (FETs).
Pharmacology: Study of Metabolic Pathways
The methoxy and methyl groups in this compound suggest that it could be metabolized through various pathways, including demethylation and oxidation . Researching its metabolic pathways can provide valuable information for pharmacokinetics and drug metabolism studies.
Chemical Biology: Probe Development
Due to its complex structure, this compound can serve as a chemical probe to study biological systems . It can be tagged with fluorescent or radioactive markers and used to investigate cellular processes, receptor-ligand interactions, or to map the distribution of related compounds in biological tissues.
Mechanism of Action
properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O3/c1-24-10-13(16(23-24)27-2)17(26)25-8-6-12(7-9-25)11-28-15-5-3-4-14(22-15)18(19,20)21/h3-5,10,12H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOZKHPUYKAYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

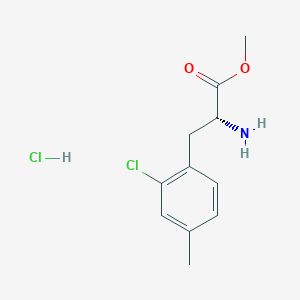
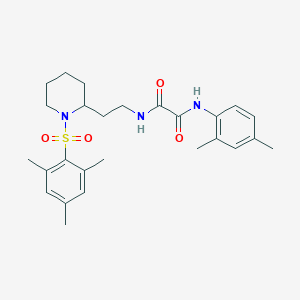
![4-cyano-N-(3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide](/img/structure/B2868654.png)
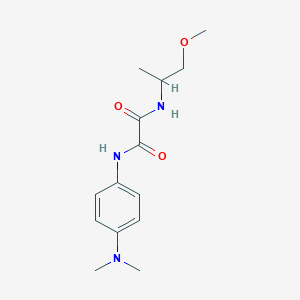
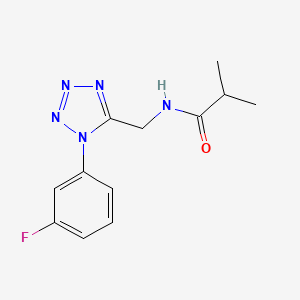
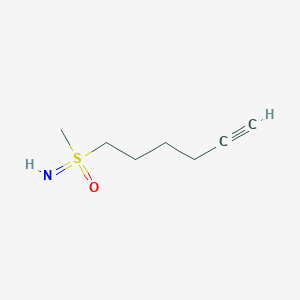


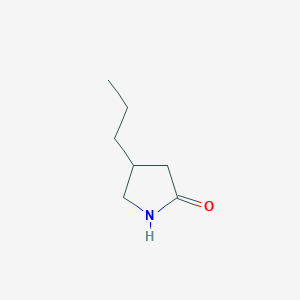
![1,4-Dioxaspiro[4.5]decan-8-yl benzoate](/img/structure/B2868664.png)

![6-Benzyl-3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2868669.png)

